molecular formula C6H10N4O B13268957 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13268957
M. Wt: 154.17 g/mol
InChI Key: VOLGCUKBSQEESI-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethyl group at the first position, a methyl group at the fifth position, and a carboxamide group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazinecarboxylate with methyl isocyanate can yield the desired triazole compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole: Another triazole derivative with different substitution patterns.

    1-Ethyl-1H-1,2,3-triazole: Lacks the methyl and carboxamide groups present in 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide.

    1,2,4-Triazole-3-thiol: Contains a thiol group instead of a carboxamide group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

1-ethyl-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C6H10N4O/c1-3-10-4(2)5(6(7)11)8-9-10/h3H2,1-2H3,(H2,7,11)

InChI Key

VOLGCUKBSQEESI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)C(=O)N)C

Origin of Product

United States

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